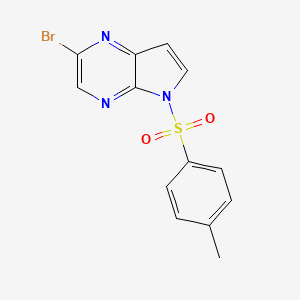

N-トシル-5-ブロモ-4,7-ジアザインドール

概要

説明

N-Tosyl-5-bromo-4,7-diazaindole is a chemical compound with the molecular formula C13H10BrN3O2S . It is an intermediate of upadacitinib, also known as upadacitinib intermediate, or upadacitinib impurity 2 .

Synthesis Analysis

The synthesis of N-Tosyl-5-bromo-4,7-diazaindole involves a one-step reaction route . The reaction mixture is slowly poured into ice water and added 2.5 N NaOH in water. The sediment is filtered to collect and stirred 3 times with cold water. Finally, the collected products are filtered and dried to a constant weight in a vacuum oven at about 55 °C to obtain N-Tosyl-5-bromo-4,7-diazaindole .Molecular Structure Analysis

The molecular structure of N-Tosyl-5-bromo-4,7-diazaindole is represented by the molecular formula C13H10BrN3O2S .Chemical Reactions Analysis

N-Tosyl-5-bromo-4,7-diazaindole is an intermediate in the synthesis of upadacitinib . The reaction involves the addition of 2.5 N NaOH in water to the reaction mixture .Physical And Chemical Properties Analysis

N-Tosyl-5-bromo-4,7-diazaindole has a density of 1.7±0.1 g/cm3 and a boiling point of 499.6±55.0 °C at 760 mmHg . It also has a molar refractivity of 82.0±0.5 cm3, a polar surface area of 73 Å2, and a molar volume of 208.6±7.0 cm3 .科学的研究の応用

医薬品合成における中間体

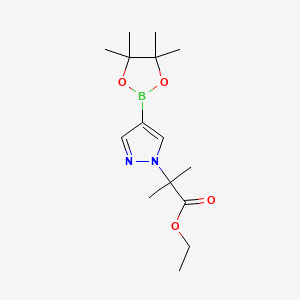

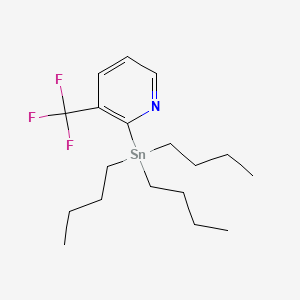

この化合物は、ウパダシチニブの合成における中間体として知られています {svg_1}. ウパダシチニブは、ヤヌスキナーゼ1(JAK1)の選択的阻害剤であり、乾癬性関節炎、関節リウマチ、クローン病などの免疫系疾患の治療に使用されています {svg_2}.

免疫系疾患の研究

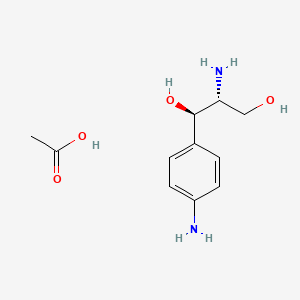

ウパダシチニブの合成における役割を考えると、この化合物は免疫系疾患に関連する研究に使用できます。 これには、これらの疾患のメカニズムを研究したり、新しい治療法を試験したりすることが含まれます {svg_3}.

JAK阻害剤の開発

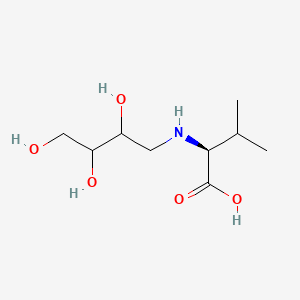

JAK阻害剤であるウパダシチニブの一部として、この化合物は他のJAK阻害剤の開発に使用できます。 これらの阻害剤は、ヤヌスキナーゼファミリーの酵素(JAK1、JAK2、JAK3、TYK2)の1つまたは複数の活性を阻害することにより機能する薬物の一種であり、JAK-STATシグナル伝達経路を阻害します {svg_4}.

作用機序

- Role : Upadacitinib selectively inhibits JAK1, which plays a crucial role in immune system regulation. By modulating JAK1 activity, upadacitinib impacts immune responses and inflammatory pathways .

- Resulting Changes : Inhibition of JAK1 leads to downstream effects, including modulation of cytokine signaling pathways. This can suppress inflammation and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

N-Tosyl-5-bromo-4,7-diazaindole can cause skin irritation, severe eye irritation, and possibly respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound selectively inhibits Janus kinase 1 , an enzyme that plays a crucial role in the signaling pathways of the immune system

Cellular Effects

The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways

特性

IUPAC Name |

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKBENCNNDLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680926 | |

| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201186-54-0 | |

| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)